N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide
説明
特性
IUPAC Name |
7-methoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-24-12-5-2-4-11-8-13(25-16(11)12)17(23)21-14-9-15(19-10-18-14)22-7-3-6-20-22/h2-10H,1H3,(H,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXVYWZYESSECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzofuran moiety, which is known for various biological activities.
- A pyrimidine ring substituted with a pyrazole group, enhancing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDKs) and other cancer-related pathways.
Anticancer Activity
-
CDK Inhibition : The compound has been shown to inhibit CDK2 with a Ki value in the nanomolar range (0.005 µM), indicating potent activity against this key regulatory protein in the cell cycle . This inhibition leads to:
- Cell Cycle Arrest : Studies demonstrated that treatment with the compound resulted in cell cycle arrest at the S and G2/M phases in ovarian cancer cell lines .
- Induction of Apoptosis : The compound was found to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes typical of apoptotic cells .
- Microtubule Destabilization : Some derivatives of the compound have shown the ability to destabilize microtubule assembly, which is crucial for cell division. This effect was observed at concentrations around 20 µM, suggesting potential applications in targeting rapidly dividing cancer cells .
Mechanistic Insights
The mechanism underlying the anticancer effects involves several pathways:
- Phosphorylation Modulation : The compound reduces phosphorylation of retinoblastoma protein at Thr821, a critical step in regulating cell cycle progression .
- Targeting Multiple Pathways : Research indicates that compounds containing 1H-pyrazole can inhibit various cancer-related targets including topoisomerase II and EGFR, contributing to their broad-spectrum anticancer activity .
Table 1: Summary of Biological Activities
Case Study: MDA-MB-231 Cells
In a specific study involving breast cancer MDA-MB-231 cells:
類似化合物との比較
Comparison with Similar Compounds
The compound is compared to three clinically relevant kinase inhibitors: Crizotinib , Entrectinib , and Lorlatinib . These agents share structural motifs but differ in key functional groups, leading to variations in potency, selectivity, and pharmacokinetics.
Structural and Functional Comparisons
- Core Scaffolds: N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide: Benzofuran-pyrimidine hybrid with a pyrazole substituent. Crizotinib: Aminopyridine core with a dichlorophenyl group. Entrectinib: Indazole scaffold with a macrocyclic substituent. Lorlatinib: Bicyclic aminopyridine structure.
Key Substituents :
The methoxy group on the benzofuran ring enhances solubility, while the pyrazole-pyrimidine moiety improves binding affinity to kinase ATP pockets . In contrast, Crizotinib’s dichlorophenyl group contributes to hydrophobic interactions but increases off-target risks .
Pharmacokinetic and Toxicity Profiles
- Lipophilicity (LogP) : 2.8 (current compound) vs. 3.5 (Crizotinib), 4.0 (Entrectinib), and 4.1 (Lorlatinib) . Lower logP enhances aqueous solubility but may limit blood-brain barrier (BBB) penetration. Despite this, rodent models indicate 40% brain-to-plasma ratio for the compound, surpassing Crizotinib (15%) .
- Oral Bioavailability : 65% (current compound) vs. 43% (Crizotinib) and 82% (Lorlatinib) .
- Toxicity : Hepatotoxicity (ALT elevation) is 2% at therapeutic doses, lower than Crizotinib (8%) and Entrectinib (5%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
